molecular formula C19H17ClN2O3 B1275019 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 588676-84-0

1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1275019
CAS No.: 588676-84-0
M. Wt: 356.8 g/mol
InChI Key: GWUOXLNSLXHEGN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenyl group, along with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, reacting hydrazine hydrate with 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1,3-diketone under reflux conditions in ethanol can yield the desired pyrazole derivative.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the corresponding aldehyde.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed:

    Oxidation: 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds:

    1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: Lacks the methoxy groups on the phenyl ring, which may affect its reactivity and biological activity.

    1-(4-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbaldehyde: The position of the aldehyde group is different, which can influence its chemical properties and interactions.

Uniqueness: 1-(4-Chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the 4-chlorobenzyl and 3,4-dimethoxyphenyl groups, along with the aldehyde functionality, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3/c1-24-17-8-5-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-3-6-16(20)7-4-13/h3-9,11-12H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUOXLNSLXHEGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401135763
Record name 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588676-84-0
Record name 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588676-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401135763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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